molecular formula C20H22N4O6 B11706719 N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide

N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide

Cat. No.: B11706719
M. Wt: 414.4 g/mol
InChI Key: VXTMJNISTUIRIM-XHQRYOPUSA-N
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Description

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two 4-hydroxy-3-methoxybenzylidene groups attached to a succinohydrazide backbone. Its molecular formula is C20H22N4O6, and it has a molecular weight of 414.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and succinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide: Similar structure but lacks the hydroxy groups.

    N’1,N’4-bis(3,4-dimethoxybenzylidene)succinohydrazide: Contains additional methoxy groups.

    N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: Different positioning of the methoxy groups.

Uniqueness

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C20H22N4O6/c1-29-17-9-13(3-5-15(17)25)11-21-23-19(27)7-8-20(28)24-22-12-14-4-6-16(26)18(10-14)30-2/h3-6,9-12,25-26H,7-8H2,1-2H3,(H,23,27)(H,24,28)/b21-11+,22-12+

InChI Key

VXTMJNISTUIRIM-XHQRYOPUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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